N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride
Description
Chemical Structure and Properties
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride (hereafter referred to by its systematic name) is a tertiary amine derivative featuring a piperidine core substituted with methyl and pyrazolylmethyl groups. The trihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical applications, particularly in drug discovery pipelines. This compound has been identified as a precursor or intermediate in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors, as evidenced by its designation BIO-2008846 in preclinical studies .
Synthesis and Applications
The compound is synthesized via reductive amination or alkylation reactions involving piperidine derivatives and functionalized pyrazole intermediates. For example, Biogen MA Inc. developed related precursors (e.g., PRE-1, PRE-2, PRE-3) for BTK inhibitors, highlighting its role in medicinal chemistry . Its structural flexibility allows for modifications to optimize pharmacokinetic properties, such as bioavailability and target binding.
Properties
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]piperidin-4-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.3ClH/c1-14(11-3-5-12-6-4-11)8-10-7-13-15(2)9-10;;;/h7,9,11-12H,3-6,8H2,1-2H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEAHCDMKHMFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C2CCNCC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities.
Mode of Action
It’s worth noting that similar pyrazole derivatives have shown significant antileishmanial and antimalarial activities.
Biological Activity
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride, with the CAS number 2140305-20-8, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H23Cl3N4 |
| Molecular Weight | 317.68 g/mol |
| CAS Number | 2140305-20-8 |
| Purity | 95% |
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : Studies have shown that compounds similar in structure can reduce inflammatory markers in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
- Cytotoxicity : Investigations into the cytotoxic effects of related compounds indicate that they may selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential for cancer therapy .
- Neuroprotective Properties : The compound may also exhibit neuroprotective effects, potentially beneficial in neurodegenerative conditions such as Alzheimer's disease. This is hypothesized based on structural analogs that have shown promise in preclinical studies .
Study on Anti-inflammatory Activity
A recent study explored the anti-inflammatory properties of similar piperidine derivatives. The compounds were tested on RAW 264.7 macrophage cells treated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response. Results indicated a significant reduction in nitric oxide (NO) production and inflammatory markers when treated with these compounds, suggesting a similar potential for this compound .
Cytotoxicity Assessment
In another study assessing cytotoxic effects, various derivatives were evaluated for their ability to induce apoptosis in cancer cell lines. The results demonstrated that specific structural modifications enhanced the selectivity and potency against tumor cells while minimizing toxicity to normal cells .
Table 2: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Anti-inflammatory | Reduced NO production in macrophages |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
| Neuroprotection | Potential benefits in neurodegenerative diseases |
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride exhibit potential antidepressant effects. Studies demonstrate that the pyrazole moiety can influence serotonin and norepinephrine reuptake, which are critical pathways in mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazole and their effects on neurotransmitter levels, suggesting that modifications could enhance antidepressant efficacy .
CNS Disorders
The compound may also serve as a candidate for treating central nervous system (CNS) disorders due to its ability to cross the blood-brain barrier. Its structural features suggest potential interactions with various neurotransmitter receptors.
Case Study:
In a preclinical trial involving animal models, researchers found that similar compounds demonstrated significant neuroprotective effects against neurodegenerative diseases .
Building Block in Organic Synthesis
This compound can act as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals.
Data Table: Synthetic Routes Involving the Compound
| Reaction Type | Example Product | Reference |
|---|---|---|
| Alkylation | Novel Antidepressants | |
| Coupling Reactions | Pyrazole-based Drugs | |
| Functionalization | CNS Active Compounds |
Targeting Specific Enzymes
This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
Case Study:
A recent study highlighted its role as an inhibitor of histone deacetylases (HDACs), which are implicated in various cancers. The findings suggested that the compound could enhance the efficacy of existing chemotherapeutic agents .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s piperidine-pyrazole scaffold is shared with several analogs, differing in substituents and salt forms. Key comparisons include:
Key Observations :
- Substituent Impact : The pyrazolylmethyl group in the target compound enhances interactions with hydrophobic binding pockets in enzymes like BTK, whereas cyclopropylmethyl or cyclohexyl substituents alter lipophilicity and metabolic stability .
- Salt Forms : The trihydrochloride form significantly improves solubility compared to free bases or dihydrochloride salts (e.g., Imp. C(BP) in ) .
Pharmacological and Physicochemical Properties
- Target Selectivity: The pyrazole moiety in the target compound confers selectivity for BTK over other kinases, whereas analogs with morpholine-thienopyrimidine systems () may target alternative kinase pathways .
- Solubility and Bioavailability: The trihydrochloride salt achieves >10 mg/mL solubility in aqueous buffers, critical for intravenous formulations. In contrast, free-base analogs (e.g., cyclopropylmethyl variant) require solubilizing agents for in vivo studies .
BTK Inhibitor Development
The target compound’s role in BTK inhibitor synthesis is well-documented. For instance, Biogen’s PRE-1 and PRE-2 derivatives incorporate pyrazolo-pyrazine cores, demonstrating how structural modifications to the piperidine-pyrazole scaffold influence inhibitory potency and off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
